

# Technical Guide: (Rac)-BA-1049-d5, a Deuterated ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | (Rac)-BA-1049-d5 |           |  |  |  |
| Cat. No.:            | B12382140        | Get Quote |  |  |  |

For Research Use Only

### Introduction

This document provides a comprehensive technical overview of **(Rac)-BA-1049-d5**, the deuterated form of (Rac)-BA-1049, a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. (Rac)-BA-1049, also known as NRL-1049 in its (R)-enantiomeric form, is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in various physiological and pathological processes, particularly in the context of neurovascular disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, supplier information, mechanism of action, and key experimental protocols.

## **Compound Information**

(Rac)-BA-1049-d5 is a stable-isotope labeled version of (Rac)-BA-1049, designed for use as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. Deuteration can also potentially modify the pharmacokinetic and metabolic profiles of the parent compound.



| Identifier                         | Information                            |
|------------------------------------|----------------------------------------|
| Compound Name                      | (Rac)-BA-1049-d5                       |
| Description                        | Deuterated labeled (Rac)-BA-1049[1][2] |
| Unlabeled (Rac)-BA-1049 CAS Number | 1973494-17-5[1][3]                     |
| Primary Supplier                   | MedChemExpress (MCE)[1][2]             |
| MCE Catalog Number                 | HY-126432S[2]                          |

## **Quantitative Data**

BA-1049 demonstrates significant selectivity for ROCK2 over ROCK1. Its efficacy has been evaluated in both in vitro and in vivo models, with key quantitative data summarized below.

**Table 1: In Vitro Inhibitory Activity** 

| Compound                 | Target | Assay                                     | IC50 / EC50    | Reference          |
|--------------------------|--------|-------------------------------------------|----------------|--------------------|
| NRL-1049 (BA-<br>1049)   | ROCK2  | Kinase Inhibition<br>Assay                | 0.59 μΜ        | MedChemExpres<br>s |
| NRL-1049 (BA-<br>1049)   | ROCK1  | Kinase Inhibition<br>Assay                | 26 μΜ          | MedChemExpres<br>s |
| NRL-1049 (BA-<br>1049)   | ROCK   | LPA-induced MLC2 Phosphorylation (hBMVEC) | 26.3 μM (EC50) | [4]                |
| NRL-2017<br>(Metabolite) | ROCK   | LPA-induced MLC2 Phosphorylation (hBMVEC) | 0.95 μM (EC50) | [4]                |

Table 2: In Vivo Efficacy in Cavernous Angioma (CA)
Mouse Models



| Mouse Model     | Treatment & Dose (in drinking water)      | Duration | Key Findings                                                                                                                                | Reference |
|-----------------|-------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Ccm1+/-Msh2-/-  | 100 mg/kg/day<br>BA-1049                  | 4 months | Significant<br>decrease in CA<br>lesion burden<br>(p=0.022).[5]                                                                             | [5]       |
| Ccm3+/-Trp53-/- | 10 and 100<br>mg/kg/day BA-<br>1049       | 3 months | Significant decrease in CA lesion burden (p=0.002 and p=0.003, respectively).[5]                                                            | [5]       |
| Ccm3+/-Trp53-/- | 1.0, 10, and 100<br>mg/kg/day BA-<br>1049 | 3 months | Significant dose-<br>dependent<br>reduction in<br>hemorrhage<br>(non-heme iron<br>deposition) near<br>lesions (p<0.05<br>for all doses).[5] | [5]       |

## **Mechanism of Action & Signaling Pathway**

(Rac)-BA-1049 is a selective inhibitor of ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating endothelial cell cytoskeletal dynamics, adhesion, and contractility. In pathologies such as cerebral cavernous malformations (CCM), loss-of-function mutations in CCM genes lead to the overactivation of the RhoA/ROCK pathway, resulting in increased endothelial permeability and lesion development. BA-1049 selectively inhibits ROCK2, thereby mitigating these downstream effects.





Click to download full resolution via product page

Caption: RhoA/ROCK2 signaling pathway and inhibition by (Rac)-BA-1049.



## **Experimental Protocols**

The following are detailed methodologies for key experiments involving BA-1049.

## In Vivo Efficacy in Cavernous Angioma (CA) Mouse Models

This protocol outlines the steps for evaluating the therapeutic potential of BA-1049 in reducing CA lesion burden and hemorrhage in established mouse models.

#### • Animal Models:

- Utilize transgenic mouse models that recapitulate human CA disease, such as Ccm1+/-Msh2-/- (milder phenotype) and Ccm3+/-Trp53-/- (aggressive phenotype) mice on a C57BL/6 background.[5]
- House animals under standard conditions with ad libitum access to food and water. All
  procedures must be approved by the local Institutional Animal Care and Use Committee
  (IACUC).

#### • Drug Administration:

- Randomize mice into placebo and treatment groups.
- Dissolve BA-1049 in the drinking water at concentrations calculated to achieve target daily doses (e.g., 1.0, 10, and 100 mg/kg/day).
- Administer the treatment for a period of 3 to 4 months, starting at weaning.[5][6]
- Lesion Burden Analysis via Micro-Computed Tomography (Micro-CT):
  - At the end of the treatment period, euthanize the mice and perfuse intracardially with PBS followed by 4% paraformaldehyde (PFA).[5]
  - Dissect the brains and fix in 4% PFA overnight.
  - For contrast enhancement, incubate the brains in Lugol's iodine solution for 48 hours.



- Scan the brains using a high-resolution micro-CT system. Typical scanning parameters are 50-90 kV and a voxel size of approximately 9.5 μm.[6][7][8]
- Reconstruct the scans into 3D images. Identify and quantify CA lesions, which appear as hyper-dense areas.[8]
- Calculate the total lesion volume for each brain using 3D analysis software.
- · Hemorrhage Assessment via Perls' Prussian Blue Staining:
  - Following micro-CT, process the brains for histology. Embed in paraffin and cut into 5 μm sections.
  - Deparaffinize and rehydrate the tissue sections.
  - Prepare a fresh working solution by mixing equal parts of 2% potassium ferrocyanide and
     2% hydrochloric acid.[9]
  - Incubate sections in the working solution for 15-20 minutes.[9]
  - Rinse thoroughly in distilled water.
  - Counterstain with a suitable nuclear stain, such as Neutral Red, for 1 minute.[9][10]
  - Dehydrate, clear, and mount the sections.
  - Quantify non-heme iron deposits (which stain blue) adjacent to lesions as a measure of hemorrhage.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20070231838A1 Method for the assay of rock kinase activity in cells Google Patents [patents.google.com]
- 5. Contrast-Enhanced Micro-CT Imaging of Cerebral Cavernous Malformation Lesions in a Mouse Brain [jove.com]
- 6. Induction and Micro-CT Imaging of Cerebral Cavernous Malformations in Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction and Micro-CT Imaging of Cerebral Cavernous Malformations in Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micro-Computed Tomography in Murine Models of Cerebral Cavernous Malformations as a Paradigm for Brain Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. stainsfile.com [stainsfile.com]
- 10. Perls Prussian Blue Staining Protocol IHC WORLD [ihcworld.com]
- To cite this document: BenchChem. [Technical Guide: (Rac)-BA-1049-d5, a Deuterated ROCK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382140#rac-ba-1049-d5-cas-number-and-supplier]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com